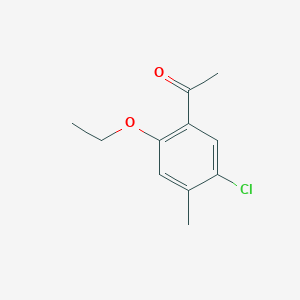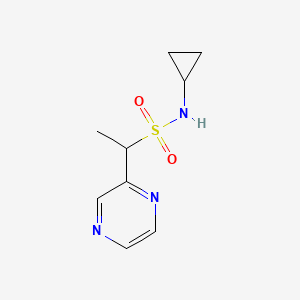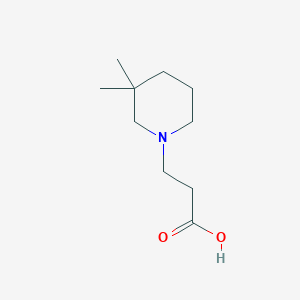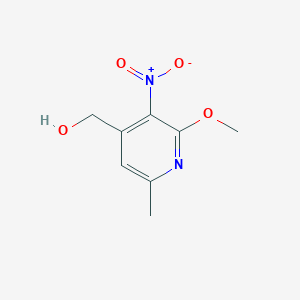
6-Chloro-3-methoxy-quinoxalin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(methyloxy)-5-quinoxalinol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(methyloxy)-5-quinoxalinol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with glyoxal in the presence of a base to form the quinoxaline ring. The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of 6-chloro-3-(methyloxy)-5-quinoxalinol may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-3-(methyloxy)-5-quinoxalinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 6-chloro-3-(methyloxy)-5-quinoxalinol derivatives with reduced functional groups.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-(methyloxy)-5-quinoxalinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-chloro-3-(methyloxy)-5-quinoxalinol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-chloro-3-(methyloxy)-quinoxaline
- 5-chloro-3-(methyloxy)-quinoxalinol
- 6-chloro-2-(methyloxy)-quinoxalinol
Uniqueness
6-chloro-3-(methyloxy)-5-quinoxalinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxy groups at specific positions on the quinoxaline ring can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H7ClN2O2 |
|---|---|
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
6-chloro-3-methoxyquinoxalin-5-ol |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-7-4-11-6-3-2-5(10)9(13)8(6)12-7/h2-4,13H,1H3 |
InChI-Schlüssel |
SSVMXOMGBHUCFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C2C=CC(=C(C2=N1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Benzyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974997.png)



![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)







